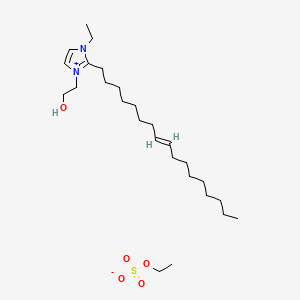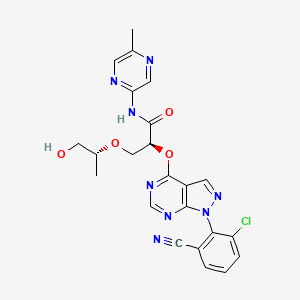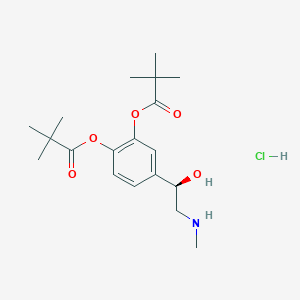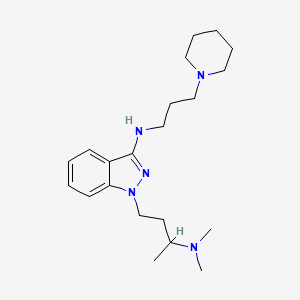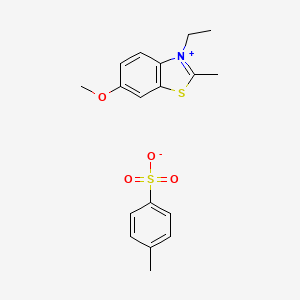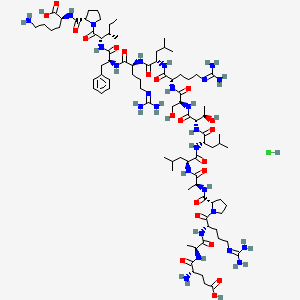
Benzyl p-nitrophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl p-nitrophenylacetate is an organic compound with the molecular formula C15H13NO4. It is an ester formed from benzyl alcohol and p-nitrophenylacetic acid. This compound is known for its applications in various chemical reactions and research studies due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl p-nitrophenylacetate can be synthesized through the esterification reaction between benzyl alcohol and p-nitrophenylacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipase, can also be employed to catalyze the esterification reaction, providing a more environmentally friendly and efficient production method .
Chemical Reactions Analysis
Types of Reactions
Benzyl p-nitrophenylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield benzyl alcohol and p-nitrophenylacetic acid.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzyl alcohol and p-nitrophenylacetic acid.
Reduction: Benzyl p-aminophenylacetate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl p-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study esterase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Potential use in drug development as a prodrug that can be activated by esterases in the body.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl p-nitrophenylacetate involves its hydrolysis by esterases, which cleave the ester bond to release benzyl alcohol and p-nitrophenylacetic acid. The hydrolysis reaction is facilitated by the catalytic triad of serine, histidine, and aspartate residues in the active site of the esterase enzyme . This reaction is crucial for the activation of prodrugs and the study of enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenylacetate: An ester of p-nitrophenylacetic acid and ethanol, commonly used as a substrate in esterase assays.
Benzyl acetate: An ester of benzyl alcohol and acetic acid, used in flavorings and fragrances.
p-Nitrophenylacetic acid: The parent acid of benzyl p-nitrophenylacetate, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness
This compound is unique due to the presence of both benzyl and p-nitrophenyl groups, which confer distinct chemical properties and reactivity. Its dual functionality makes it a versatile compound for various chemical and biochemical applications.
Properties
CAS No. |
6035-06-9 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
benzyl 2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H13NO4/c17-15(20-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(18)19/h1-9H,10-11H2 |
InChI Key |
PVOLVGFQIIACPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


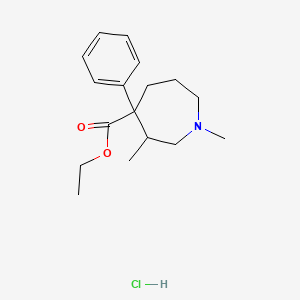
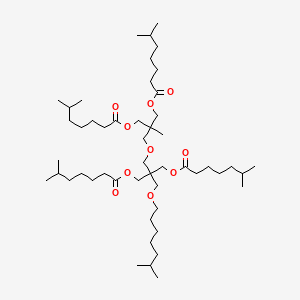
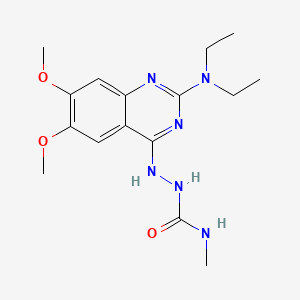
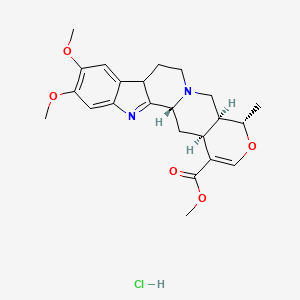
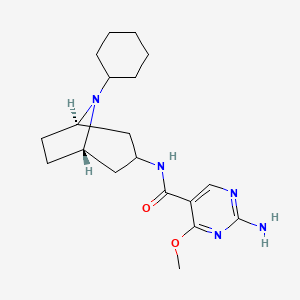
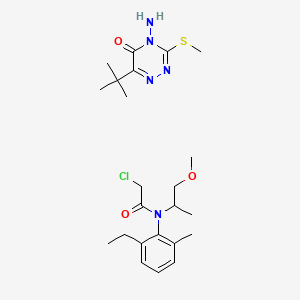
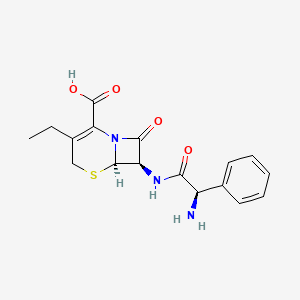
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
